molecular formula C19H22N2O3S B2502486 2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide CAS No. 921787-40-8

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Cat. No.: B2502486
CAS No.: 921787-40-8
M. Wt: 358.46
InChI Key: HFLJEVJQUIYYJM-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a complex organic compound that features both an indole and a sulfonamide group. Indole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The preparation often starts with the synthesis of the indole derivative, followed by sulfonation and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar compounds include other indole derivatives and sulfonamides. Compared to these, 2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern and combined functional groups.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-11-8-12(2)14(4)19(13(11)3)25(23,24)20-16-6-7-17-15(9-16)10-18(22)21(17)5/h6-9,20H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLJEVJQUIYYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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